HS-PEG5-CH2CH2NH2 (hydrochloride)
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Overview
Description
These compounds contain the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of HS-PEG5-CH2CH2NH2 (hydrochloride) involves several steps. One common method includes the reaction of hexaethylene glycol with thiol and amine groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
HS-PEG5-CH2CH2NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
HS-PEG5-CH2CH2NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a linker in the synthesis of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of HS-PEG5-CH2CH2NH2 (hydrochloride) involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system . The compound’s thiol and amine groups allow it to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
HS-PEG5-CH2CH2NH2 (hydrochloride) can be compared with other similar compounds such as:
Hexaethylene glycol dithiol: This compound has similar ether linkages but contains two thiol groups instead of one thiol and one amine group.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azide groups instead of thiol and amine groups, making it useful for click chemistry applications.
The uniqueness of HS-PEG5-CH2CH2NH2 (hydrochloride) lies in its combination of thiol and amine functionalities, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C12H28ClNO5S |
---|---|
Molecular Weight |
333.87 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H27NO5S.ClH/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19;/h19H,1-13H2;1H |
InChI Key |
GKYFFJIGJXTCAR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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